![molecular formula C19H21N3O4S B2764890 Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1008941-84-1](/img/structure/B2764890.png)
Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a quinoxalinone group, and a thiophene group . These types of compounds are often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . For instance, an amino-ester can react with ethyl isothiocyanate to give a thieno-thiazinone derivative .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel compounds with thiophene and quinoxaline derivatives, showing significant antimicrobial activities. For example, a study on the synthesis of furothienoquinoxalines and pyrimidopyranothienoquinoxalines revealed their potential as antimicrobial agents due to their structure-activity relationship (O. S. Moustafa & Y. Elossaily, 2002).
Electrochromic Properties
Another study explored the electrochromic properties of conducting copolymers made from thiophene derivatives. These materials exhibit multi-color changes and long-term switching stability, indicating potential for electronic and optoelectronic applications (U. Bulut et al., 2004).
Anticancer Activity
Thiophene derivatives have also been synthesized and evaluated for their in vitro anticancer activity. Certain compounds showed potent activity against colon HCT-116 human cancer cell lines, suggesting their potential in developing new anticancer therapies (M. Abdel-Motaal et al., 2020).
Luminescent Materials
The synthesis of luminescent thiophenes and oligothiophenes through a three-component coupling-Fiesselmann synthesis has been reported. These compounds exhibit high blue luminescence, which could be useful in developing new materials for optoelectronic devices (Marco Teiber & T. Müller, 2012).
Synthesis and Characterization
The development and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been reported, highlighting the importance of structural elucidation in understanding the properties and potential applications of such compounds (YN Spoorthy et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-11-9-12(19(25)26-4-2)18(27-11)22-16(23)10-15-17(24)21-14-8-6-5-7-13(14)20-15/h5-9,15,20H,3-4,10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUICELQKQIYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate |
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